molecular formula C12H10ClNO B1360875 (5-(4-Chlorophenyl)pyridin-3-yl)methanol CAS No. 887974-02-9

(5-(4-Chlorophenyl)pyridin-3-yl)methanol

Cat. No.: B1360875
CAS No.: 887974-02-9
M. Wt: 219.66 g/mol
InChI Key: ZNIWYVUMTWNLTO-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . It is a heterocyclic compound that contains both a pyridine ring and a chlorophenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure controls to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(4-Chlorophenyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(pyridin-3-yl)methanol: Similar structure but differs in the position of the substituents.

    (4-Chlorophenyl)pyridine: Lacks the hydroxyl group present in (5-(4-Chlorophenyl)pyridin-3-yl)methanol.

    (5-(4-Bromophenyl)pyridin-3-yl)methanol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a chlorophenyl group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[5-(4-chlorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIWYVUMTWNLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647004
Record name [5-(4-Chlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-02-9
Record name 5-(4-Chlorophenyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887974-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Chlorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 900 mg (3.49 mmol) 5-(4-Chloro-phenyl)-nicotinic acid methyl ester in 30.0 ml Ethanol was treated at room temperature (r. t.) with 264 mg (69.9 mmol) of sodium borohydride. The mixture was stirred for two days at 50° C. Then it was poured on ice and extracted tree times with ethyl acetate. The combined organic phases were washed with water, dried (sodium sulphate) and evaporated. Chromatography on silica (eluent: ethyl acetate/methanol 6:1) gave 522 mg (67%) of [5-(4-Chloro-phenyl)-pyridin-3-yl]-methanol.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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